molecular formula C10H25NO6P2 B8148480 (1-Azanyl-1-Phosphono-Decyl)phosphonic Acid

(1-Azanyl-1-Phosphono-Decyl)phosphonic Acid

Cat. No.: B8148480
M. Wt: 317.26 g/mol
InChI Key: TWYYYYAFACTHMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminodecylidene bis-Phosphonic Acid can be synthesized through a multi-step process involving the reaction of decylamine with phosphorous acid and formaldehyde. The reaction typically occurs under acidic conditions, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of 1-Aminodecylidene bis-Phosphonic Acid involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Aminodecylidene bis-Phosphonic Acid primarily undergoes substitution reactions due to the presence of the phosphonic acid groups. It can also participate in complexation reactions with metal ions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminodecylidene bis-Phosphonic Acid has a wide range of applications in scientific research:

Mechanism of Action

1-Aminodecylidene bis-Phosphonic Acid exerts its effects by inhibiting acid sphingomyelinase, an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. The compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition leads to a decrease in ceramide production, which in turn affects various cellular processes such as apoptosis .

Comparison with Similar Compounds

  • 1-Hydroxyethylidene-1,1-diphosphonic acid
  • Methylenediphosphonic acid
  • Ethylenediaminetetra(methylenephosphonic acid)

Comparison: 1-Aminodecylidene bis-Phosphonic Acid is unique due to its selective inhibition of acid sphingomyelinase over neutral sphingomyelinase. This selectivity makes it particularly valuable in research focused on sphingolipid metabolism and related diseases .

Properties

IUPAC Name

(1-amino-1-phosphonodecyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYYYYAFACTHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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